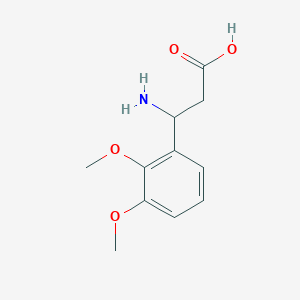

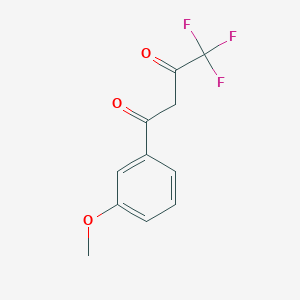

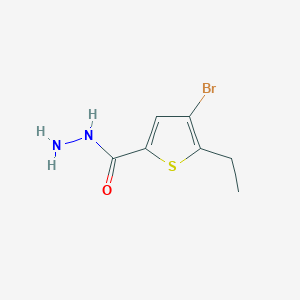

![molecular formula C17H17N3O3 B1335862 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole CAS No. 261943-47-9](/img/structure/B1335862.png)

1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(7-(Diethylamino)-3-coumarinylcarbonyl]imidazole, also known as DEACI, is a chemical compound that has a wide range of applications in scientific research. It is a coumarin derivative, a type of heterocyclic compound that is composed of a six-membered ring with three nitrogen atoms. DEACI has been widely studied for its ability to act as a photosensitizer and as an inhibitor of enzymes. In addition, DEACI has been used in a variety of biochemical and physiological experiments, as well as in drug design and development.

Applications De Recherche Scientifique

Organic Light-Emitting Devices (OLEDs)

The compound has been used in the development of OLEDs . Two coumarin-triarylimidazole hybrid derivatives were designed and prepared for OLEDs, in which a N,N-diethylamine at the 7-position of the coumarin skeleton was the electron-donor and a triaryl-substituted imidazole at the 3-position of the coumarin skeleton was the electron-acceptor . The compounds showed excellent thermal stability, and exhibited strong blue-green emission in dichloromethane solution and green emission in thin solid films .

Fluorescent Chemosensors

Coumarin derivatives are well-known as highly efficient luminescent materials and have been extensively used in different application areas such as fluorescent chemosensors . The photophysical properties of coumarin derivatives strongly depend on their molecular structures .

Bio-imaging

Coumarin derivatives have been used in bio-imaging . A new fluorescent sensor was synthesized using Schiff base reaction connected by 7-(N,N-diethylamino) coumarin-3-aldehyde and 2-hydrazinobenzothiazole . The fluorescent sensor was used for fluorescent imaging of Cu 2+ ions in A549 and MCF-7 cells, showing its potential applications in live cell imaging .

Dye-Sensitized Solar Cells

Coumarin derivatives have been used in dye-sensitized solar cells . Substitutions of the electron donating and electron accepting groups on the coumarin moiety can reduce the energy band gaps of the coumarins, leading to redshifted absorption and emission .

Optical Brighteners

Coumarin derivatives have been used as optical brighteners . Grafting one electron-donating group and one electron-withdrawing group on the 7- and 3-positions of the coumarin ring, respectively, to form a push–pull electron effect, could greatly enhance the fluorescence properties of coumarins .

Synthesis of Coumarin Derivatives

The compound has been used in the synthesis of coumarin derivatives . A series of 3-phenyl substituted coumarin analogues have been achieved via a two-step process involving esterification using 1,1-carbonyldiimidazole (CDI) followed by condensation reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions .

Propriétés

IUPAC Name |

7-(diethylamino)-3-(imidazole-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-3-19(4-2)13-6-5-12-9-14(17(22)23-15(12)10-13)16(21)20-8-7-18-11-20/h5-11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXKNJHVXQURHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408159 |

Source

|

| Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |

CAS RN |

261943-47-9 |

Source

|

| Record name | 1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)